molecular formula C18H22N4O5S B2482351 N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 850935-96-5

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2482351
CAS No.: 850935-96-5
M. Wt: 406.46
InChI Key: IUXKVDZXZITCLP-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C18H22N4O5S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications

Biochemistry and Pharmacology Applications

Activation of Soluble Guanylyl Cyclase (sGC)

Anthranilic acid derivatives, closely related to the queried compound structure, have been investigated for their ability to activate sGC, an important enzyme in cardiovascular physiology. These compounds, including HMR1766 (ataciguat sodium) and S3448, demonstrate potent vasodilator properties through sGC activation, suggesting potential therapeutic applications in treating vascular diseases (Schindler et al., 2006).

Synthesis and Characterization for Biological Screening

Antibacterial and Enzyme Inhibition Activities

The synthesis and biological evaluation of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, which shares a core structural motif with the queried compound, have been explored for their antibacterial properties and inhibition activities against acetylcholinesterase (AChE) and lipoxygenase enzymes. This demonstrates the potential utility of such compounds in developing new antibacterial agents and treatments for diseases associated with enzyme dysfunction (Siddiqui et al., 2013).

Materials Science Applications

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole, similar to the queried compound, have been studied for their corrosion inhibition properties for mild steel in acidic environments. The research into these derivatives provides insights into designing new corrosion inhibitors for industrial applications, highlighting the versatility of 1,3,4-oxadiazole compounds in materials science (Ammal et al., 2018).

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-11-9-22(10-12(2)26-11)28(24,25)15-7-5-13(6-8-15)16(23)19-18-21-20-17(27-18)14-3-4-14/h5-8,11-12,14H,3-4,9-10H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXKVDZXZITCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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